molecular formula C10H12N4O2 B2677852 5-amino-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1856020-85-3

5-amino-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B2677852
CAS No.: 1856020-85-3
M. Wt: 220.232
InChI Key: GRRYXZBLXDMRBG-UHFFFAOYSA-N
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Description

5-amino-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a furylmethyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide typically involves the reaction of 5-amino-1-methyl-1H-pyrazole-3-carboxamide with 2-furylmethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve the optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furylmethyl group can yield furylcarboxylic acid, while reduction of the carboxamide group can produce the corresponding amine.

Scientific Research Applications

5-amino-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-amino-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The amino and carboxamide groups can form hydrogen bonds with biological molecules, while the furylmethyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1-methyl-1H-pyrazole-3-carboxamide: Lacks the furylmethyl group, which may affect its biological activity and chemical reactivity.

    5-amino-N-(2-thienylmethyl)-1-methyl-1H-pyrazole-3-carboxamide: Contains a thienylmethyl group instead of a furylmethyl group, which can influence its electronic properties and reactivity.

Uniqueness

The presence of the furylmethyl group in 5-amino-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide imparts unique electronic and steric properties that can enhance its interaction with biological targets and improve its chemical reactivity compared to similar compounds.

Properties

IUPAC Name

5-amino-N-(furan-2-ylmethyl)-1-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-14-9(11)5-8(13-14)10(15)12-6-7-3-2-4-16-7/h2-5H,6,11H2,1H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRYXZBLXDMRBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)NCC2=CC=CO2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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